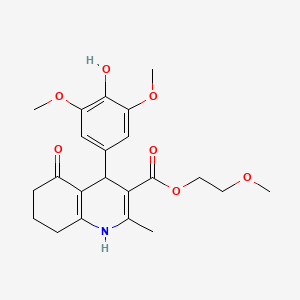![molecular formula C12H16BrNO6 B5024546 2-{[2-(2-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5024546.png)
2-{[2-(2-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPEE and is a salt of ethanedioic acid. BPEE is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BPEE is not well understood. However, studies have shown that BPEE can act as a nucleophile and can undergo substitution reactions with various electrophiles. BPEE can also undergo oxidation reactions to form aldehydes and ketones.
Biochemical and Physiological Effects
BPEE has been found to have various biochemical and physiological effects. Studies have shown that BPEE can inhibit the growth of cancer cells. BPEE has also been found to have anti-inflammatory and antioxidant properties. Additionally, BPEE has been found to have potential applications in the field of neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using BPEE in lab experiments is that it is relatively easy to synthesize. Additionally, BPEE is stable under various reaction conditions, making it a useful reagent in organic synthesis reactions. However, one of the limitations of using BPEE in lab experiments is that its mechanism of action is not well understood, making it difficult to predict its behavior in various reaction conditions.
Zukünftige Richtungen
There are several future directions for the research on BPEE. One of the future directions is to study the mechanism of action of BPEE in more detail. Understanding the mechanism of action of BPEE can help predict its behavior in various reaction conditions, making it a more useful reagent in organic synthesis reactions. Additionally, future research can focus on the potential applications of BPEE in the field of medicine, such as its use as a neuroprotective agent. Overall, BPEE has significant potential in various scientific research fields, and further research can lead to the development of new applications for this compound.
Synthesemethoden
The synthesis method of BPEE involves the reaction between 2-bromoethanol and 2-bromoethyl phenyl ether. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then reacted with ethanedioic acid to form the 2-{[2-(2-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt) of BPEE. The synthesis method of BPEE is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
BPEE has been found to have potential applications in various scientific research fields. One of the significant applications of BPEE is in the field of organic synthesis. BPEE can be used as a reagent in various organic synthesis reactions, such as the synthesis of amides and esters. BPEE can also be used as a starting material for the synthesis of other chemical compounds.
Eigenschaften
IUPAC Name |
2-[2-(2-bromophenoxy)ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.C2H2O4/c11-9-3-1-2-4-10(9)14-8-6-12-5-7-13;3-1(4)2(5)6/h1-4,12-13H,5-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKXMTWMVLALAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNCCO)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![2-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}amino)ethanol hydrochloride](/img/structure/B5024472.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5024490.png)
![5-imino-6-(4-nitrobenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024498.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5024507.png)
![methyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5024509.png)
![N-(3-chlorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5024521.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B5024523.png)
![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5024524.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5024529.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B5024548.png)
![6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5024549.png)
![3-{[(3,4-difluorophenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5024558.png)